Cas no 886904-83-2 (N-(4-{4-(1H-1,3-benzodiazol-2-yl)piperidin-1-ylsulfonyl}phenyl)butanamide)

N-(4-{4-(1H-1,3-benzodiazol-2-yl)piperidin-1-ylsulfonyl}phenyl)butanamide is a synthetic organic compound featuring a benzimidazole-piperidine core linked to a butanamide moiety via a sulfonylphenyl bridge. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or GPCR-targeting agents due to its rigid heterocyclic framework and sulfonamide functionality. The compound’s piperidine and benzimidazole groups may enhance binding affinity and selectivity, while the butanamide tail offers flexibility for further derivatization. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies in drug discovery. The sulfonamide linker improves solubility and metabolic stability, critical for pharmacokinetic optimization. This compound is primarily of interest in preclinical research for targeted therapeutic development.
N-(4-{4-(1H-1,3-benzodiazol-2-yl)piperidin-1-ylsulfonyl}phenyl)butanamide structure
886904-83-2 structure
Product name:N-(4-{4-(1H-1,3-benzodiazol-2-yl)piperidin-1-ylsulfonyl}phenyl)butanamide
CAS No:886904-83-2
MF:C22H26N4O3S
MW:426.531843662262
CID:5477822

N-(4-{4-(1H-1,3-benzodiazol-2-yl)piperidin-1-ylsulfonyl}phenyl)butanamide Chemical and Physical Properties

Names and Identifiers

    • Butanamide, N-[4-[[4-(1H-benzimidazol-2-yl)-1-piperidinyl]sulfonyl]phenyl]-
    • N-(4-{4-(1H-1,3-benzodiazol-2-yl)piperidin-1-ylsulfonyl}phenyl)butanamide
    • Inchi: 1S/C22H26N4O3S/c1-2-5-21(27)23-17-8-10-18(11-9-17)30(28,29)26-14-12-16(13-15-26)22-24-19-6-3-4-7-20(19)25-22/h3-4,6-11,16H,2,5,12-15H2,1H3,(H,23,27)(H,24,25)
    • InChI Key: JRZYCIBKPSYREO-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(S(N2CCC(C3NC4=CC=CC=C4N=3)CC2)(=O)=O)C=C1)(=O)CCC

N-(4-{4-(1H-1,3-benzodiazol-2-yl)piperidin-1-ylsulfonyl}phenyl)butanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2601-0025-2μmol
N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)butanamide
886904-83-2 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2601-0025-3mg
N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)butanamide
886904-83-2 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2601-0025-10μmol
N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)butanamide
886904-83-2 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2601-0025-10mg
N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)butanamide
886904-83-2 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2601-0025-20μmol
N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)butanamide
886904-83-2 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2601-0025-2mg
N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)butanamide
886904-83-2 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2601-0025-20mg
N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)butanamide
886904-83-2 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2601-0025-5mg
N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)butanamide
886904-83-2 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2601-0025-15mg
N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)butanamide
886904-83-2 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2601-0025-25mg
N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)butanamide
886904-83-2 90%+
25mg
$109.0 2023-05-16

Additional information on N-(4-{4-(1H-1,3-benzodiazol-2-yl)piperidin-1-ylsulfonyl}phenyl)butanamide

Comprehensive Overview of N-(4-{4-(1H-1,3-benzodiazol-2-yl)piperidin-1-ylsulfonyl}phenyl)butanamide (CAS No. 886904-83-2)

N-(4-{4-(1H-1,3-benzodiazol-2-yl)piperidin-1-ylsulfonyl}phenyl)butanamide, with the CAS number 886904-83-2, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique molecular structure combining a benzodiazolyl moiety with a piperidine ring and a sulfonylphenyl group, making it a subject of interest for its potential applications in drug discovery and development. Researchers are particularly intrigued by its possible role as a kinase inhibitor or receptor modulator, which aligns with current trends in targeted therapy and precision medicine.

In recent years, the scientific community has shown growing interest in compounds like N-(4-{4-(1H-1,3-benzodiazol-2-yl)piperidin-1-ylsulfonyl}phenyl)butanamide due to their potential in addressing unmet medical needs. Searches for terms such as "benzodiazolyl derivatives in cancer research" and "piperidine-based drug candidates" have surged, reflecting the demand for novel therapeutic agents. This compound's structural complexity and functional diversity position it as a promising candidate for further investigation, particularly in the context of neurodegenerative diseases and inflammatory disorders, which are among the most searched topics in medical research today.

The synthesis of CAS 886904-83-2 involves multi-step organic reactions, including sulfonylation and amide coupling, which are critical processes in modern medicinal chemistry. Its molecular weight and lipophilicity parameters suggest favorable drug-like properties, a key consideration in the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of new chemical entities. These characteristics make it a valuable subject for structure-activity relationship (SAR) studies, a frequently searched term among medicinal chemists and pharmacologists.

From a commercial perspective, N-(4-{4-(1H-1,3-benzodiazol-2-yl)piperidin-1-ylsulfonyl}phenyl)butanamide is available as a high-purity reference standard for research purposes. Its applications extend to high-throughput screening assays and fragment-based drug design, two areas experiencing rapid growth in the pharmaceutical industry. The compound's potential interactions with G-protein-coupled receptors (GPCRs) and ion channels are also under exploration, addressing another hot topic in contemporary drug discovery.

Quality control and analytical characterization of 886904-83-2 typically involve advanced techniques such as HPLC, LC-MS, and NMR spectroscopy. These methods ensure the compound's purity and structural integrity, which are crucial for reliable research outcomes. The growing emphasis on reproducibility in scientific studies has made proper compound characterization a frequently discussed subject in academic and industrial circles alike.

As research into N-(4-{4-(1H-1,3-benzodiazol-2-yl)piperidin-1-ylsulfonyl}phenyl)butanamide progresses, its potential therapeutic applications continue to expand. Current investigations focus on its possible role in signal transduction pathways and cellular regulation mechanisms, areas that dominate recent literature searches in molecular biology. The compound's unique structure offers multiple sites for structure modification and derivatization, making it a versatile scaffold for developing new chemical entities with improved pharmacological profiles.

In conclusion, CAS 886904-83-2 represents an important research chemical with significant potential in drug discovery. Its complex structure and promising biological activity profile align perfectly with current trends in personalized medicine and targeted drug development. As scientific understanding of its mechanisms grows, this compound may well emerge as a key player in addressing some of today's most challenging medical conditions.

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